molecular formula C21H20N4O2 B11313933 4-{3-[(3,5-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol

4-{3-[(3,5-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol

Cat. No.: B11313933
M. Wt: 360.4 g/mol
InChI Key: SFJIVSXXTYATNE-UHFFFAOYSA-N
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Description

4-{3-[(3,5-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(3,5-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,5-dimethylphenyl group: This step often involves a nucleophilic aromatic substitution reaction.

    Attachment of the methoxyphenol moiety: This can be done through a coupling reaction, such as Suzuki or Heck coupling, under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(3,5-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imidazo[1,2-a]pyrazine core can be reduced under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced imidazo[1,2-a]pyrazine derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

4-{3-[(3,5-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{3-[(3,5-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to its ligand-binding domain. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: Known for their broad range of biological activities.

    Imidazo[1,2-a]pyrimidines: Used in medicinal chemistry for drug development.

    Imidazo[1,2-a]thiazoles: Studied for their potential therapeutic effects.

Uniqueness

4-{3-[(3,5-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol is unique due to the presence of the 3,5-dimethylphenyl group and the methoxyphenol moiety, which confer specific chemical properties and potential biological activities that are distinct from other imidazo[1,2-a]pyrazine derivatives.

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

4-[3-(3,5-dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]-2-methoxyphenol

InChI

InChI=1S/C21H20N4O2/c1-13-8-14(2)10-16(9-13)23-21-20(24-19-12-22-6-7-25(19)21)15-4-5-17(26)18(11-15)27-3/h4-12,23,26H,1-3H3

InChI Key

SFJIVSXXTYATNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C(N=C3N2C=CN=C3)C4=CC(=C(C=C4)O)OC)C

Origin of Product

United States

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